
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine
Vue d'ensemble
Description
“Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” is a complex organic compound that contains a cyclopropyl group (a three-carbon ring), a 2-methyl-5-nitrobenzyl group (a benzene ring with a nitro group and a methyl group), and an amine group (a nitrogen atom with a pair of hydrogen atoms). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would be determined by the specific arrangement of its cyclopropyl group, 2-methyl-5-nitrobenzyl group, and amine group. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds .Chemical Reactions Analysis
The chemical reactions involving “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would depend on the specific conditions and reagents present. Nitro compounds, for example, can undergo reduction reactions to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine” would depend on its specific structure. For example, the presence of a nitro group could make the compound more reactive .Applications De Recherche Scientifique
Synthesis of Cyclopropane Alpha-amino Acids and Amines
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine plays a role in the synthesis of a diverse series of cyclopropane alpha-amino acids. A practical method involves preparing nitrocyclopropane carboxylates through the treatment of alpha-nitroesters and iodobenzene diacetate or alpha-nitro-alpha-diazoesters with a Rh(II) catalyst and an olefin. The method allows the preparation of substituted cyclopropane alpha-amino esters and arylcyclopropyl amines, offering modest to high yields (54-99%) (Wurz & Charette, 2004).
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been studied. This reaction proceeds at room temperature and preserves the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product. The methodology contributes to the enantioselective synthesis of significant compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Synthesis of Bifunctional Tetraaza Macrocycles
The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion into bifunctional poly(amino carboxylate) chelating agents has been described. This involves the cyclization of (4-nitrobenzyl)-ethylenediamine with appropriate BOC-protected amino disuccinimido esters, yielding macrocyclic amines, which are then alkylated with either bromoacetic acid or tert-butyl bromoacetate. This method provides a pathway to synthesize complex macrocyclic structures (McMurry et al., 1992).
Synthesis of Dihydropyrroles and Pyrroles
The use of doubly activated cyclopropanes, prepared from cyclopropanation reactions of alkenes by diazo compounds or phenyliodonium ylides, has been demonstrated. These cyclopropanes serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which are then oxidized to densely functionalized pyrroles. This method offers a novel approach for the synthesis of complex pyrrole structures (Wurz & Charette, 2005).
Anticancer Activity of Cyclometalated Complexes
Research has been conducted on the synthesis of Schiff base ligands and cyclometalated mononuclear piano-stool complexes, including compounds with 4-nitrobenzylidene groups. These complexes exhibit significant binding with calf thymus DNA and bovine serum albumin, indicating potential anticancer activities. Such studies are crucial for understanding the interactions of these complexes with biological molecules and their potential therapeutic applications (Mukhopadhyay et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFJDUXJFEDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




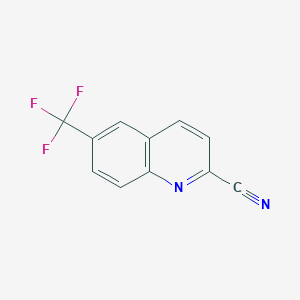

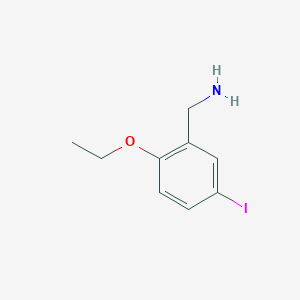
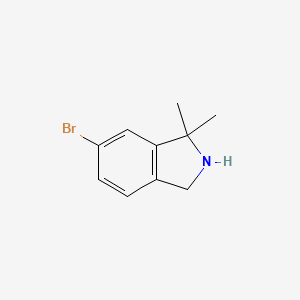


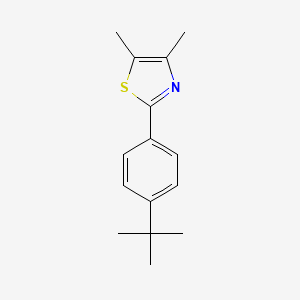
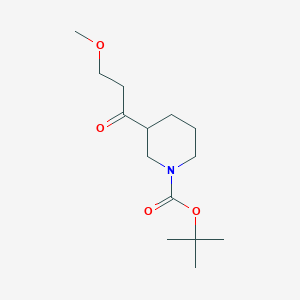
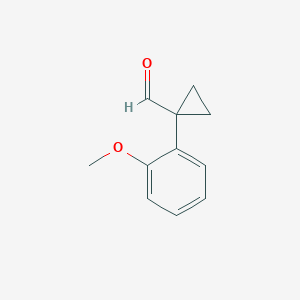
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)


